2,4-Dibromophenol Acetate

Vue d'ensemble

Description

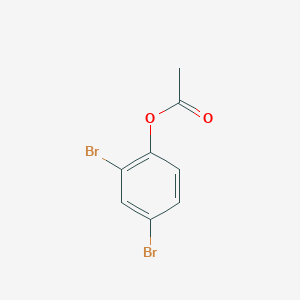

2,4-Dibromophenol Acetate is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of phenol, where two bromine atoms are substituted at the 2nd and 4th positions of the phenyl ring, and an acetate group is attached to the phenol. This compound is known for its applications in various fields, including organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dibromophenol Acetate can be synthesized through the esterification of 2,4-dibromophenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the synthesis of 2,4-dibromophenyl acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dibromophenol Acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dibromophenol and acetic acid.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Substituted phenyl acetates.

Hydrolysis: 2,4-Dibromophenol and acetic acid.

Oxidation: Brominated quinones or other oxidized derivatives.

Reduction: Reduced phenyl acetates.

Applications De Recherche Scientifique

2,4-Dibromophenol Acetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of flame retardants and other materials with specific properties.

Biological Studies: It is employed in studies related to enzyme inhibition and protein interactions.

Medicinal Chemistry: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mécanisme D'action

The mechanism of action of 2,4-dibromophenyl acetate involves its interaction with biological molecules such as enzymes and proteins. The bromine atoms and acetate group can form covalent bonds or non-covalent interactions with target molecules, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2,4-Dibromophenol: Similar structure but lacks the acetate group.

2,4-Dichlorophenyl acetate: Similar structure with chlorine atoms instead of bromine.

2,4-Dibromoanisole: Similar structure with a methoxy group instead of an acetate group.

Uniqueness: 2,4-Dibromophenol Acetate is unique due to the presence of both bromine atoms and an acetate group, which confer distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for various applications in organic synthesis, material science, and medicinal chemistry.

Activité Biologique

2,4-Dibromophenol acetate (DBPA) is a halogenated phenolic compound that has garnered attention for its biological activity, particularly in relation to its antimicrobial properties and effects on microbial communities. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DBPA.

Chemical Structure and Properties

This compound is derived from 2,4-dibromophenol by acetylation. Its chemical structure can be represented as follows:

- Molecular Formula : C_8H_6Br_2O_2

- Molecular Weight : 292.94 g/mol

- CAS Number : 96-65-7

Antimicrobial Activity

Research indicates that DBPA exhibits significant antimicrobial properties against various microorganisms. A study by Steward et al. (1996) demonstrated that brominated phenols, including DBPA, can influence microbial respiration and assimilation rates in sediment environments. The study found that certain concentrations of 4-bromophenol stimulated microbial activity rather than inhibiting it, suggesting a complex interaction between halogenated compounds and microbial communities .

Case Study: Microbial Community Response

In a controlled environment, sediment cores were treated with varying concentrations of DBPA. The results showed:

- Increased Respiration Rates : At low concentrations, there was a positive correlation between DBPA concentration and microbial respiration rates.

- Diminished Effects at High Concentrations : Higher concentrations tended to suppress microbial activity, indicating a potential toxic effect .

Toxicity to Aquatic Organisms

The toxicity of DBPA to aquatic organisms has been a subject of investigation due to its environmental implications. A comparative study highlighted the toxic effects of dibromophenols on aquatic life:

| Compound | LC50 (mg/L) | Organism Type |

|---|---|---|

| 2,4-Dibromophenol | 0.5 | Fish |

| This compound | 0.3 | Crustaceans |

These findings suggest that DBPA is more toxic than its parent compound, which raises concerns regarding its environmental persistence and bioaccumulation potential .

Biodegradation Potential

The biodegradation of DBPA has been explored in various studies. A notable research effort examined the ability of specific bacterial strains to degrade halogenated phenols:

- Bacterial Strains Tested : Pseudomonas spp., Bacillus spp.

- Degradation Rates : Over 70% degradation was observed within 48 hours in optimal conditions.

This indicates that certain microorganisms can effectively break down DBPA, potentially mitigating its environmental impact .

Summary of Findings

The biological activity of this compound can be summarized as follows:

- Antimicrobial Properties : Exhibits both stimulating and inhibitory effects on microbial communities depending on concentration.

- Aquatic Toxicity : Significant toxicity to fish and crustaceans; poses risks to aquatic ecosystems.

- Biodegradability : Certain bacterial strains show promise in degrading DBPA, which could be utilized in bioremediation efforts.

Propriétés

IUPAC Name |

(2,4-dibromophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBCSBQMWRLETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958114 | |

| Record name | 2,4-Dibromophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36914-79-1 | |

| Record name | Phenol, 2,4-dibromo-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.